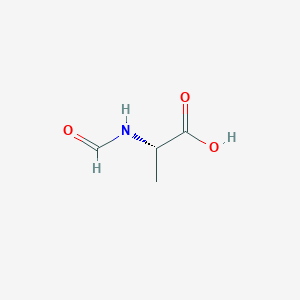

N-Formyl-L-alanine

Descripción

Propiedades

IUPAC Name |

(2S)-2-formamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBATDDRZARFDZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878743 | |

| Record name | DL-Alanine, N-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10512-86-4, 5893-10-7 | |

| Record name | N-Formylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10512-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005893107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010512864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Alanine, N-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-formyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Mechanism

-

Catalyst : H-zeolite-A (0.05 g per 1.0 mmol substrate)

-

Reagents : L-alanine (1.0 mmol), aqueous formic acid (1.2 mmol)

-

Temperature : Room temperature (25°C)

-

Time : 15 minutes

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of formic acid, facilitated by the Brønsted acidity of zeolite-A. The catalyst’s porous structure enhances reactant adsorption, accelerating the reaction kinetics. Post-reaction, the catalyst is recoverable by filtration and reusable for up to four cycles without significant activity loss.

Advantages

-

Eliminates hazardous solvents.

-

High atom economy and short reaction time.

Strecker Synthesis in Formamide

A prebiotically plausible route involves the Strecker reaction in formamide, yielding N-formylaminonitriles that hydrolyze to N-formyl amino acids. This method aligns with primordial chemical pathways but remains applicable in laboratory settings.

Reaction Pathway

-

Aldehyde-Cyanide Condensation : Glycolaldehyde reacts with sodium cyanide in formamide to form N-formylserine nitrile (FoSer-CN).

-

Elimination : FoSer-CN undergoes dehydration to produce N-formyldehydroalanine nitrile (FoDHA-CN).

-

Hydrolysis : FoDHA-CN is hydrolyzed under alkaline conditions to N-formyl-L-alanine.

Key Data

Mechanistic Insights

-

Formamide acts as both solvent and nitrogen source, obviating exogenous ammonia.

-

Alkaline hydrolysis prioritizes nitrile hydration over deformylation, preserving the formyl group.

Peroxide-Mediated Decarboxylative Coupling

This method employs peroxides to facilitate decarboxylative coupling between amino acid esters and keto acids, enabling N-formylation under oxidative conditions.

Experimental Protocol

Reaction Overview

Limitations

-

Moderate yields (50–85%) due to competing side reactions.

-

Requires inert atmosphere to prevent peroxide decomposition.

Multi-Step Synthesis via Aminonitrile Intermediates

A preparative method involving aminonitrile intermediates offers high purity but requires multiple steps.

Synthetic Sequence

Yield Analysis

| Step | Yield |

|---|---|

| Ser-CN synthesis | 89% |

| N-Formylation | 75% |

| Elimination | 68% |

| Overall Yield | 32% |

Key Challenges

-

Purification bottlenecks between steps.

-

Sensitivity of intermediates to moisture and pH.

Análisis De Reacciones Químicas

Types of Reactions: N-Formyl-L-alanine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can react with the formyl group in the presence of a base.

Major Products Formed:

Oxidation: this compound can be converted to N-carboxyl-L-alanine.

Reduction: The product is N-hydroxymethyl-L-alanine.

Substitution: The products depend on the nucleophile used, resulting in various substituted alanine derivatives

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1. Role in Immune Response

N-Formyl-L-alanine is recognized for its role in the immune system, particularly through its interaction with formyl peptide receptors (FPRs). These receptors, notably FPR1, are crucial for detecting N-formylated peptides that signal bacterial presence. The binding of N-formyl peptides to FPR1 activates phagocytes, leading to chemotaxis and the clearance of pathogens. Recent studies utilizing cryo-electron microscopy have elucidated the structural basis for this recognition, highlighting key interactions between the formyl group of peptides and specific residues within the receptor .

Table 1: Interaction of N-Formyl Peptides with FPRs

| Peptide | Receptor | Key Interactions | Biological Effect |

|---|---|---|---|

| fMet-Leu-Phe | FPR1 | R201, R205 with formyl group | Phagocyte activation and migration |

| fMIFL | FPR1 | Hydrogen bonds with D106 | Enhanced immune response |

1.2. Structure-Activity Relationship Studies

This compound has been utilized in structure-activity relationship (SAR) studies to probe amino acid analogs' binding affinities to transporters such as SNAT2. Research indicates that modifications to the N-terminal group significantly influence substrate recognition and transport efficiency, providing insights into the design of novel inhibitors or substrates for therapeutic applications .

Pharmaceutical Applications

2.1. Drug Development

The unique properties of this compound make it a candidate for drug development targeting various diseases, including cancer and inflammatory conditions. Its ability to modulate immune responses can be harnessed in creating therapeutics that enhance or inhibit specific pathways involved in disease progression.

Case Study: Inhibition of SNAT2

A recent study investigated the potential of N-formyl-DL-alanine as a substrate for SNAT2, revealing its efficacy in inhibiting glycine uptake in prostate cancer cells. This finding suggests that this compound derivatives could be developed as targeted therapies for cancers where SNAT2 plays a critical role .

Theoretical Studies and Computational Chemistry

3.1. Conformational Analysis

The conformational properties of this compound have been extensively studied using computational methods such as density functional theory (DFT) and ab initio calculations. These studies provide insights into the stability and energy profiles of different conformations, which are essential for understanding its reactivity and interaction with biological targets .

Table 2: Conformational Stability Analysis

| Conformation Type | Stability (kcal/mol) | Key Characteristics |

|---|---|---|

| αR | -5.3 | Right-handed helical structure |

| βL | -4.8 | Extended conformation |

Mecanismo De Acción

The mechanism of action of N-Formyl-L-alanine involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. In biological systems, this compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism and protein synthesis .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares N-Formyl-L-alanine with structurally related N-formyl amino acid derivatives:

Key Observations :

- Steric Effects : N-Formyl-L-phenylalanine’s bulky phenyl group increases molecular weight and may reduce solubility in polar solvents compared to this compound .

- Chirality: N-Formyl-D-alanine, the enantiomer of this compound, exhibits distinct stereochemical properties critical in polymer synthesis (e.g., polyisocyanopeptides) .

- Side Chain Diversity : Valine’s isopropyl group and phenylalanine’s aromatic side chain influence applications in drug design and protein NMR studies .

Key Differences :

- Reagents: Formyl chloride is preferred for aromatic amino acids like phenylalanine, while DCC is used for aliphatic derivatives like alanine .

- Yield and Complexity : Bulky side chains (e.g., phenylalanine) may require longer reaction times or higher catalyst loads compared to alanine or glycine derivatives.

Functional Insights :

- Pharmaceuticals : N-Formyl-L-phenylalanine’s aromatic side chain enhances binding to hydrophobic targets in drug design .

- NMR Studies : this compound and its amide derivatives are used in ab initio calculations to predict carbon-13 chemical shielding in proteins, providing insights into secondary and tertiary structures .

Spectroscopic and Computational Analysis

- NMR Chemical Shielding: this compound amide’s shielding tensor is sensitive to torsion angles, as shown by GIAO (gauge-including atomic orbital) calculations using a "locally dense" basis set . Compared to N-Formyl-L-valine amide, alanine’s simpler side chain results in less pronounced shielding variations, making it a preferred model for protein NMR studies .

Safety and Handling :

- N-Formyl-L-phenylalanine requires precautions (e.g., avoiding dust inhalation and skin contact; WGK 3 hazard rating) , while similar handling is inferred for this compound due to structural similarities.

Actividad Biológica

N-Formyl-L-alanine is a formylated amino acid that plays a significant role in various biological processes, particularly in the context of immune response and inflammation. This compound is known for its interaction with formyl peptide receptors (FPRs), which are critical in mediating immune cell responses to bacterial infections and tissue damage. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and implications in health and disease.

Structural Characteristics

This compound has the molecular formula CHNO and a molecular weight of approximately 117.1 g/mol. The compound features a formyl group (-CHO) attached to the amino acid alanine, which influences its interaction with biological receptors.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 117.1 g/mol |

| IUPAC Name | This compound |

| CAS Number | 10512-86-4 |

This compound primarily exerts its biological effects through activation of formyl peptide receptors, particularly FPR1 and FPR2. These receptors are G protein-coupled receptors (GPCRs) that recognize N-formylated peptides, which are often indicative of bacterial presence.

Interaction with Formyl Peptide Receptors

- Receptor Activation : this compound binds to FPR1, triggering a cascade of intracellular signaling events that lead to phagocyte activation, chemotaxis, and the release of pro-inflammatory cytokines. This process is crucial for the immune response against pathogens.

- Chemotactic Properties : The activation of FPRs by this compound enhances the migration of neutrophils to sites of infection or injury, facilitating rapid immune responses.

Biological Activities

Research has shown that this compound possesses several biological activities:

- Immune Modulation : By activating FPRs, this compound plays a role in modulating immune responses, including neutrophil chemotaxis and cytokine release.

- Antimicrobial Activity : The compound may contribute to the antimicrobial defense mechanisms by recruiting immune cells to sites of infection.

- Inflammatory Response : It is involved in the inflammatory response, potentially influencing conditions such as sepsis or chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Phagocyte Activation : A study demonstrated that this compound effectively activates human neutrophils via FPR1, leading to increased superoxide production and granule release . This suggests its potential role in enhancing phagocytic activity against pathogens.

- Cytokine Release : Research indicated that stimulation with this compound results in significant cytokine release from immune cells, including tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), which are critical mediators in inflammation .

- Comparative Studies : A comparative analysis between various formylated peptides revealed that this compound exhibits potent activity similar to other well-studied formyl peptides like fMet-Leu-Phe (fMLF), emphasizing its relevance in innate immunity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Formyl-L-alanine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves formylation of L-alanine using formyl chloride or formic acid derivatives in anhydrous solvents (e.g., dichloromethane or ether) under basic catalysis. Optimization includes adjusting stoichiometry (e.g., excess formylating agent), reaction temperature (0–25°C), and purification via recrystallization or chromatography. For reproducibility, ensure inert atmospheres and monitor reaction progress using TLC or NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

- Methodological Answer : Use and NMR to identify formyl protons (~8.1–8.3 ppm) and carbonyl carbons (~170–175 ppm). FT-IR confirms formyl C=O stretches (~1680–1700 cm). Mass spectrometry (HRMS) verifies molecular ion peaks. Compare experimental data with computational predictions (e.g., gauge-including atomic orbital (GIAO) methods) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, analogous formylated amino acids (e.g., N-formylglycine) require PPE (gloves, lab coats), fume hoods for dust control, and emergency measures for skin/eye contact (flush with water). Avoid inhalation and store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational methods predict NMR chemical shifts in this compound derivatives, and what are their limitations?

- Methodological Answer : GIAO-based shielding calculations (e.g., using TEXAS-90 software) with "locally dense" basis sets (e.g., 6-311++G(2d,2p)) model chemical shifts in helical conformations. Limitations include neglecting solvent effects and dynamic averaging, necessitating experimental validation .

Q. What strategies resolve contradictions between experimental NMR data and theoretical predictions for this compound?

- Methodological Answer : Re-examine sample purity (HPLC, melting point), confirm solvent effects (DMSO vs. CDCl), and use hybrid methods (DFT with molecular dynamics). Cross-validate with X-ray crystallography or IR spectroscopy. Document deviations in supplementary data .

Q. How does this compound incorporation into peptides affect conformational analysis, and what techniques study these effects?

- Methodological Answer : The formyl group restricts backbone flexibility, favoring α-helical or β-sheet motifs. Use circular dichroism (CD) for secondary structure, solid-state NMR for torsion angles, and MD simulations to map energy landscapes. Compare with acetylated analogs to isolate formyl-specific effects .

Q. What are the best practices for reporting this compound synthesis and characterization in academic journals?

- Methodological Answer : Follow Beilstein Journal guidelines: detail synthetic procedures (solvents, catalysts, yields), provide NMR/IR spectra in supplementary materials, and cite prior methods for analogous compounds. Limit main text to novel compounds, referencing datasets via hyperlinks .

Q. How should solvent and catalytic conditions be controlled in kinetic studies of this compound reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.